molecular formula C20H22N2O3S2 B10951142 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-[4-(propan-2-yl)phenyl]propanamide

Cat. No.: B10951142
M. Wt: 402.5 g/mol
InChI Key: YNYGWTOZRVHVOH-UHFFFAOYSA-N
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Description

3-(4-ISOPROPYLPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole ring, a sulfonyl group, and an isopropylphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ISOPROPYLPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

The isopropylphenyl group can be introduced through Friedel-Crafts alkylation, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the formation of the amide bond, which can be achieved through the reaction of the amine group on the benzothiazole ring with an appropriate acyl chloride or anhydride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-ISOPROPYLPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfonic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-(4-ISOPROPYLPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ISOPROPYLPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ISOPROPYLPHENYL)-N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]PROPANAMIDE is unique due to the combination of its benzothiazole ring, sulfonyl group, and isopropylphenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(4-propan-2-ylphenyl)propanamide

InChI

InChI=1S/C20H22N2O3S2/c1-13(2)15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(27(3,24)25)12-18(17)26-20/h4-5,7-10,12-13H,6,11H2,1-3H3,(H,21,22,23)

InChI Key

YNYGWTOZRVHVOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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